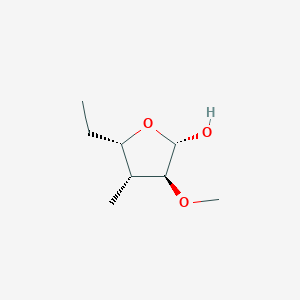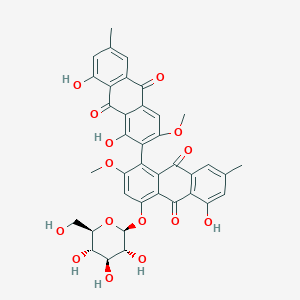
Torososide A
説明
Torososide A is a compound that has been investigated for its potential anti-allergic properties. It is closely related to Torososide B and Torosachrysone 8-O-6"-malonyl beta-gentiobioside, which were isolated from the seeds of Cassia torosa Cav. The structural elucidation of these compounds, including this compound, is based on spectral and chemical evidence. These compounds have been found to inhibit the release of leukotrienes from rat peritoneal mast cells, which is a critical step in the allergic response (Kanno, Shibano, Takido, & Kitanaka, 1999).
Synthesis Analysis
Although there is no direct study detailing the synthesis of this compound, the synthesis approach for related compounds often involves the extraction from natural sources followed by structural characterization using spectral analysis. The synthesis of complex molecules like brasoside and littoralisone, for example, demonstrates the advanced synthetic techniques that can be applied to natural product synthesis, which may be relevant to the synthesis of this compound (Mangion & MacMillan, 2005).
Molecular Structure Analysis
The molecular structure of this compound, similar to the related compounds Torososide B and Torosachrysone 8-O-6"-malonyl beta-gentiobioside, is established based on spectral (such as NMR, IR, MS) and chemical evidence. These compounds feature complex glycosidic structures that are characteristic of natural products derived from plants. The detailed molecular structure elucidation process involves identifying the arrangement of various sugar units and the core aglycone part of the molecule (Kanno et al., 1999).
Chemical Reactions and Properties
The specific chemical reactions and properties of this compound have not been detailed in the literature. However, related studies on mesoporous materials and toroidal structures, such as those formed by mesoporous silica and molybdenum oxides, provide insights into the potential chemical reactivity and interactions of complex molecules and their assemblies. These studies highlight the diverse chemical behavior and properties that can be expected from complex organic and inorganic structures (Yang, Coombs, & Ozin, 1997); (Antonelli & Trudeau, 1999).
科学的研究の応用
Regeneration Dynamics in Hydra Vulgaris : Research on Hydra vulgaris polyps observed the regeneration dynamics in tissue toroids, which might be relevant to understanding biological regeneration processes in other organisms (Krahe et al., 2012).
Chemistry of Young Stellar Objects : A study on the chemistry of massive young stellar objects, where disks or toroids have been observed, could offer insights into the molecular composition and chemical processes in celestial bodies (Isokoski et al., 2013).
Single-Molecule Toroics in Molecular Clusters : The research on single-molecule toroics (SMTs) in lanthanide molecular clusters may provide a foundational understanding of toroidal magnetic states, potentially relevant in fields like quantum computing and information storage (Ungur et al., 2014).
Toroidal Plasmonic Eigenmodes : A study on toroidal modes in metal ring structures formed by oligomers of holes contributes to the understanding of plasmonic nanostructures, which can have applications in fields like telecommunications and medicine (Öğüt et al., 2012).
Impact of Mesos Components on Plant Growth : Research on the effects of mesos nutrients on the shoot multiplication of berry fruit species provides insights into plant biology and agricultural practices, which could be relevant for botanical studies and cultivation techniques (Hunková et al., 2020).
Plasmonic Metasensors for Virus Detection : A study on the development of plasmonic metasensors for the detection of viruses like SARS-CoV-2 showcases the potential of nanotechnology in medical diagnostics and disease management (Ahmadivand et al., 2021).
High-Pressure Device Applications : An overview of the Toroid type high-pressure device, used for synthesizing new materials and studying the physical properties of highly compressed substances, offers insights into material science and industrial applications (Khvostantsev et al., 2004).
作用機序
Target of Action
Torososide A, a novel bianthraquinone glucoside, is isolated from the leaves of Cassia torosa Its close relative, torososide b, is known to exhibit an inhibitory effect towards the release of leucotrienes . Leukotrienes are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
Torososide b, a similar compound, has been found to have the highest binding affinity with papain-like protease (plpro) and 3c-like protease (3clpro), which are key enzymes in certain viral replications . This suggests that this compound might interact with its targets in a similar manner, potentially inhibiting key enzymes and thus affecting the biological processes they are involved in.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . Future research should focus on understanding the pharmacokinetic properties of this compound to predict its potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of this compound. Furthermore, the biological environment within the body, including the presence of other molecules and the state of the immune system, can also impact the efficacy of this compound.
特性
IUPAC Name |
1,8-dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O15/c1-12-5-14-23(17(40)7-12)33(45)25-16(30(14)42)9-19(50-3)27(35(25)47)26-20(51-4)10-21(52-38-37(49)36(48)32(44)22(11-39)53-38)28-29(26)31(43)15-6-13(2)8-18(41)24(15)34(28)46/h5-10,22,32,36-41,44,47-49H,11H2,1-4H3/t22-,32-,36+,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVMNQWWYXIURB-HFMXYEJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




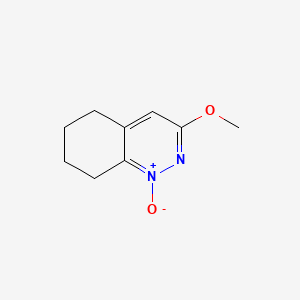

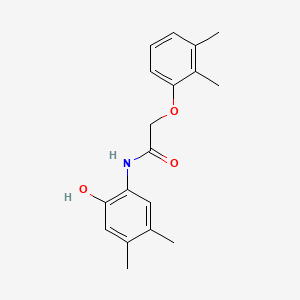
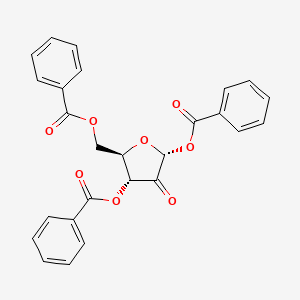
![(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B1179345.png)
![4-[(4E)-3-Cyano-4-{(3E)-4-[5-(dimethylamino)-2-furyl]-1-methoxy-1-oxo-3-buten-2-ylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1179349.png)
